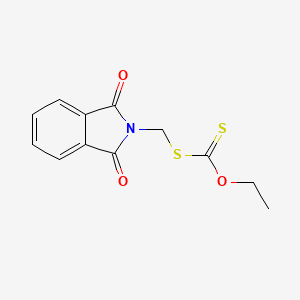
Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate: is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate typically involves the reaction of 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. It is also employed in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
- Tert-butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Tert-butyl carbamate
- Tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Comparison:
- Tert-butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has a thiazole ring, which imparts different chemical properties and biological activities compared to the quinazolinone ring in tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate .
- Tert-butyl carbamate is a simpler molecule with a carbamate group, lacking the complex ring structure of the quinazolinone derivative .
- Tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate contains a polyether chain, which significantly alters its solubility and reactivity compared to the quinazolinone derivative .
The unique structure of this compound, particularly the quinazolinone ring, contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H20N4O3 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl)carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)15-7-4-5-9-8(6-7)10(18)17-11(14)16-9/h7H,4-6H2,1-3H3,(H,15,19)(H3,14,16,17,18) |
Clave InChI |
QWKFZNMQZJXZDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


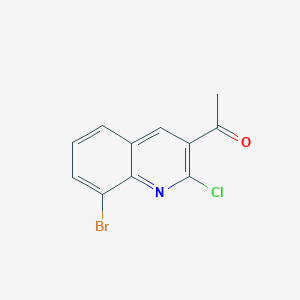
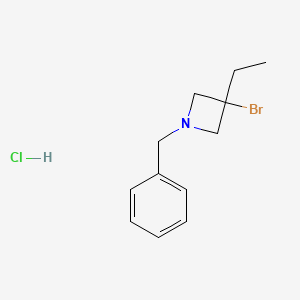

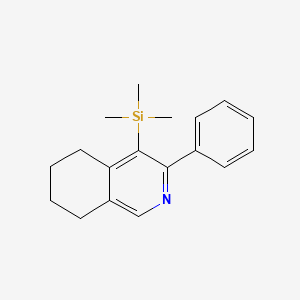
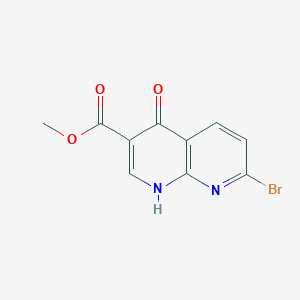

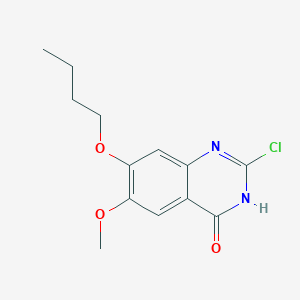
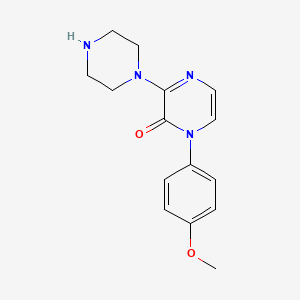
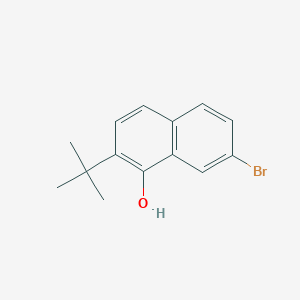
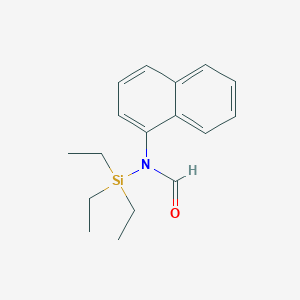

![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)

